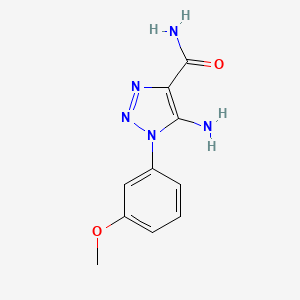

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Descripción

Propiedades

IUPAC Name |

5-amino-1-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-17-7-4-2-3-6(5-7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSABFBOCWBAVSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclization Reaction via α-Cyanoacetamide and Azide (Microwave-Assisted)

A prototypical procedure described involves the reaction of 2-cyano-N-(3-methoxyphenyl)acetamide with an azide formed in situ, catalyzed by sodium hydroxide under microwave irradiation:

- The residual oil (from azide preparation) is dissolved in ethanol (8 mL).

- 2-cyano-N-(3-methoxyphenyl)acetamide (250 mg, 1.30 mmol) and finely ground sodium hydroxide (52 mg, 1.30 mmol) are added.

- The mixture is heated to 80 °C for 1 hour under microwave irradiation.

- After cooling, the reaction mixture is concentrated under vacuum, partitioned between 1 M HCl and ethyl acetate, and the organic phase is dried and concentrated.

- The residue is triturated from ethyl acetate, filtered, and dried under vacuum to yield the target compound as a white powder with a 56% yield.

This method benefits from microwave heating, which accelerates the cyclization and improves yield and purity.

Base-Mediated [3+2] Cycloaddition Using Sodium Ethoxide or Cesium Carbonate Catalysts

Another method utilizes a base-mediated [3+2] cycloaddition between azide and nitrile components:

- Sodium ethoxide (1.2 mmol) is dissolved in anhydrous ethanol (10 mL), cooled to 0 °C under nitrogen.

- The cyano component (1.1 mmol) is added and stirred for 10 minutes at 0 °C.

- The azido component (1.0 mmol) is added, and the reaction mixture is maintained at 0 °C for 2 minutes, then warmed to room temperature.

- The solution is sonicated briefly and heated to 40 °C for 4 hours.

- After cooling, the reaction is quenched with deionized water, and the product is isolated by standard workup procedures.

Cesium carbonate can also be used as a catalyst under similar conditions, providing an alternative base for the cyclization.

Reaction Conditions and Optimization

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, DMF, or acetonitrile | Ethanol preferred for microwave method |

| Base Catalyst | Sodium hydroxide, sodium ethoxide, Cs2CO3 | Sodium ethoxide common for cycloaddition |

| Temperature | 0 °C to 80 °C (microwave), 40 °C (base-mediated) | Microwave heating accelerates reaction |

| Reaction Time | 1 hour (microwave), 4 hours (base-mediated) | Microwave reduces reaction time |

| Yield | Approx. 56% (microwave), variable for base-mediated | Microwave method reported yield |

Research Findings and Comparative Analysis

- Microwave-assisted synthesis provides a significant advantage in reaction time and yield compared to conventional heating methods.

- The base-mediated [3+2] cycloaddition is a versatile and modular approach, allowing the synthesis of various analogs by changing the azide or nitrile components.

- The use of sodium ethoxide as a catalyst in ethanol under nitrogen atmosphere ensures a controlled environment, minimizing side reactions and decomposition.

- The cyclization reaction proceeds efficiently with α-cyanoacetamide derivatives, which are readily prepared or commercially available, facilitating the synthesis of the target compound.

- Purification typically involves partitioning between aqueous acid and organic solvents, drying, and recrystallization or trituration to obtain high purity products suitable for further biological evaluation.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Advantages |

|---|---|---|---|---|---|---|---|

| Microwave-assisted cyclization | 2-cyano-N-(3-methoxyphenyl)acetamide + Azide | NaOH | Ethanol | 80 °C | 1 hour | 56 | Fast, moderate yield |

| Base-mediated [3+2] cycloaddition | Azide + Nitrile derivatives | Sodium ethoxide or Cs2CO3 | Ethanol, Acetonitrile | 0–40 °C | 4 hours | Variable | Modular, mild conditions |

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted triazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Antiparasitic Activity

One of the most significant applications of 5-amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is its role in combating parasitic infections. Research indicates that compounds within the triazole series exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. A study highlighted that optimization of this compound led to significant improvements in potency and metabolic stability, making it a promising candidate for further development as an antiparasitic drug .

Anticancer Properties

The compound has also been investigated for its potential anticancer properties. Triazole derivatives have shown effectiveness in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural characteristics of this compound suggest it may interact with biological targets involved in cancer progression .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving azide and alkyne coupling reactions. This synthetic versatility allows for the creation of numerous derivatives that may enhance biological activity or alter pharmacokinetic properties.

Case Study: Synthesis Methodology

A notable synthetic approach involves the reaction of aryl azides with alkynes under copper-catalyzed conditions. This method has been optimized to yield high purity and yield of the desired triazole compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the phenyl ring and modifications to the triazole core can significantly influence potency and selectivity against specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Substitution on phenyl ring | Alters binding affinity to targets |

| Changes in triazole structure | Impacts solubility and metabolic stability |

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of enzymes and other proteins .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The triazole-4-carboxamide scaffold exhibits high modularity, allowing for substitutions at the 1-position phenyl ring and the carboxamide group. Key analogs and their properties are summarized below:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy substituent (electron-donating) may enhance solubility and alter binding interactions compared to electron-withdrawing groups (e.g., Cl, NO₂), which could improve membrane permeability but reduce target affinity .

- Steric Effects : Bulky substituents, such as the dichlorobenzoyl group in CAI, are associated with anti-angiogenic activity, suggesting steric bulk may favor interactions with calcium channels .

SOS Response Inhibition

The parent scaffold (5-amino-1-(carbamoylmethyl)-...carboxamide) inhibits RecA*-mediated LexA cleavage, a critical step in bacterial SOS response activation. Lead compound 1 (IC₅₀: 32 µM) and analog 14 showed consistent activity across assays, likely due to β-turn mimetic properties that mimic LexA’s self-cleavage conformation . The 3-methoxyphenyl variant’s activity remains uncharacterized but may retain β-turn mimetic behavior with altered pharmacokinetics due to the methoxy group’s polarity.

Anti-Angiogenic Activity

CAI, a structurally complex analog, inhibits vascular outgrowth by 50% at 50 µM in rat aortic ring assays, highlighting the scaffold’s versatility. Its activity is attributed to calcium channel modulation, a mechanism distinct from SOS inhibition .

Toxicity and Selectivity

Lead 1 exhibited low cytotoxicity, a critical factor in its advancement. The preservation of LexA’s DNA-binding function (via EMSA testing) and lack of PAINS behavior suggest target specificity . Methoxy-substituted analogs may offer further selectivity due to reduced metabolic degradation compared to halogenated variants.

Actividad Biológica

5-Amino-1-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (ATC) is a compound of significant interest in medicinal chemistry, particularly due to its potential as an antitrypanosomal agent against Trypanosoma cruzi, the causative agent of Chagas' disease. This article provides a detailed overview of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and pharmacological properties.

Synthesis and Structural Insights

The synthesis of 5-amino-1H-1,2,3-triazoles typically involves cycloaddition reactions between azides and alkynes or nitriles. For this compound, a similar approach is employed, allowing for modifications that enhance biological activity. The compound's structure features a triazole ring that is crucial for its biological interactions.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C11H12N4O2 |

| Molecular Weight | 232.24 g/mol |

| CAS Number | 1105248-58-5 |

| Core Structure | 1H-1,2,3-triazole |

| Substituents | 3-Methoxyphenyl group |

Biological Activity

The primary biological activity of this compound is its antitrypanosomal effect. Studies have shown that this compound exhibits significant potency against T. cruzi, with submicromolar activity (pEC50 > 6) confirmed through high-content screening methods conducted on infected VERO cells .

The mechanism by which this compound exerts its antitrypanosomal effects is not fully elucidated but is believed to involve interference with the parasite's metabolic processes. The triazole moiety is known to disrupt essential biochemical pathways in various pathogens. Additionally, modifications to the amino and carboxamide groups have been shown to enhance ligand efficiency and selectivity against T. cruzi while minimizing toxicity to mammalian cells .

Structure-Activity Relationships (SAR)

Research into the SAR of the ATC series has revealed that specific structural modifications can significantly impact biological activity. For instance:

- Amino Group Modifications : Replacing the amino group with hydrogen or methyl groups resulted in inactivity, indicating the importance of this functional group for maintaining bioactivity .

- Peripheral Substituents : Variations in substituents around the triazole core were explored to optimize potency and selectivity. Compounds with higher lipophilicity and ligand efficiency showed improved pharmacokinetic profiles .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Amino Group Replacement | Loss of activity |

| Triazole Substituent Change | Decreased potency |

| Increased Lipophilicity | Enhanced oral bioavailability |

Case Studies and Experimental Findings

In a notable study focusing on the optimization of ATC compounds for treating Chagas' disease, researchers identified several promising candidates with improved pharmacological profiles:

- Compound 3 : Demonstrated significant suppression of parasite burden in mouse models with a notable reduction in cardiac tissue infection levels.

- In Vitro Efficacy : Compounds from the ATC series showed IC50 values significantly lower than those of standard treatments like benznidazole (Bz), indicating superior efficacy against both trypomastigotes and intracellular amastigotes .

Table 3: Comparative Efficacy Against T. cruzi

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound 3 | <0.21 | Trypomastigote |

| Benznidazole | 22.79 | Trypomastigote |

| Compound X | <6.20 | Intracellular Amastigote |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.